molecular formula C10H12ClNO3S B2405453 Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate CAS No. 669747-36-8

Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate

Cat. No.: B2405453
CAS No.: 669747-36-8
M. Wt: 261.72
InChI Key: LICKHIGCRDZQHR-UHFFFAOYSA-N
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Description

Ethyl 2-[(chloroacetyl)amino]-5-methylthiophene-3-carboxylate: is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocyclic compounds that are structurally similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-methylthiophene-3-carboxylic acid.

  • Chloroacetylation: The carboxylic acid group is first converted to its acid chloride using reagents like thionyl chloride (SOCl₂).

  • Amination: The resulting acid chloride is then reacted with ethylamine to introduce the amino group, forming the final product.

Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors to enhance efficiency and control over reaction conditions. The use of catalysts and optimized reaction conditions can also improve yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to reduce the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Primary amines or alcohols.

  • Substitution Products: Amides, esters, or ethers.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It can be used in the study of enzyme inhibitors and as a tool in biochemical research. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Ethyl 2-chloroacetate: Used as a solvent and intermediate in organic synthesis.

  • Ethyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with potential pharmaceutical applications.

  • Ethyl 2-(chloroacetyl)thiophene-3-carboxylate: Similar structure but with different substituents.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-3-15-10(14)7-4-6(2)16-9(7)12-8(13)5-11/h4H,3,5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKHIGCRDZQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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